3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of both ethoxy and propoxy groups attached to phenyl rings, which are further connected to a propanoic acid backbone. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid typically involves a multi-step process:
Formation of the Ethoxyphenyl and Propoxyphenyl Intermediates: The initial step involves the preparation of 4-ethoxyphenyl and 4-propoxyphenyl intermediates through etherification reactions.
Coupling Reaction: These intermediates are then coupled with a propanoic acid derivative under specific conditions, often involving the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation reaction where the carbonyl group of the ethoxyphenyl intermediate reacts with the amino group of the propanoic acid derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
- 3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-butoxyphenyl)propanoic acid
- 3-{[(4-Propoxyphenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
The uniqueness of 3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid lies in its specific combination of ethoxy and propoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications due to these structural features.
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(4-ethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO5/c1-3-13-27-18-9-5-15(6-10-18)19(14-20(23)24)22-21(25)16-7-11-17(12-8-16)26-4-2/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
WFKKZAHRCGCMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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